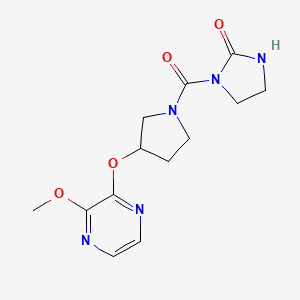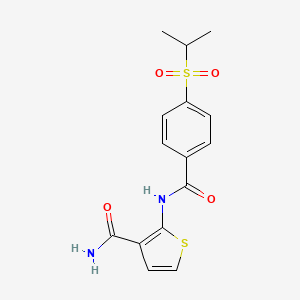
2-(4-(Isopropylsulfonyl)benzamido)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Isopropylsulfonyl)benzamido)thiophene-3-carboxamide is a chemical compound that belongs to the class of sulfonylureas. It has been widely studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation.
科学的研究の応用
Anti-Cancer Properties: Thiophene-based compounds exhibit promising anti-cancer activity. Researchers have explored their potential as targeted therapies, especially in the treatment of specific cancer types .
Anti-Inflammatory Effects: The thiophene ring system contributes to anti-inflammatory properties. Compounds like our target molecule may serve as leads for developing novel anti-inflammatory drugs .
Antimicrobial Agents: Thiophene derivatives have demonstrated antimicrobial activity against bacteria, fungi, and other pathogens. Their unique chemical structure makes them interesting candidates for combating infections .
Organic Electronics and Semiconductors
Thiophene-containing molecules play a crucial role in organic electronics and semiconductor materials:
Organic Field-Effect Transistors (OFETs): Thiophene-based compounds are used in OFETs, which are essential components of flexible displays, sensors, and electronic devices. Their semiconducting properties enable efficient charge transport .
Organic Light-Emitting Diodes (OLEDs): The incorporation of thiophene moieties enhances the performance of OLEDs. These compounds contribute to the development of energy-efficient displays and lighting systems .
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry, particularly as corrosion inhibitors:
- Metal Protection : The presence of thiophene rings in certain compounds enhances their ability to protect metals from corrosion. These inhibitors are used in various industrial processes .
Other Potential Applications
Beyond the mentioned fields, thiophene-based compounds have additional applications:
Voltage-Gated Sodium Channel Blockers: Some specific thiophene-containing drugs, such as articaine, act as voltage-gated sodium channel blockers. Articaine is used as a dental anesthetic in Europe .
Suprofen: Suprofen, which features a 2-substituted thiophene framework, serves as a nonsteroidal anti-inflammatory drug .
特性
IUPAC Name |
2-[(4-propan-2-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-9(2)23(20,21)11-5-3-10(4-6-11)14(19)17-15-12(13(16)18)7-8-22-15/h3-9H,1-2H3,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKIOVXNRRUFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Isopropylsulfonyl)benzamido)thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-morpholino-2-oxoethyl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2561556.png)
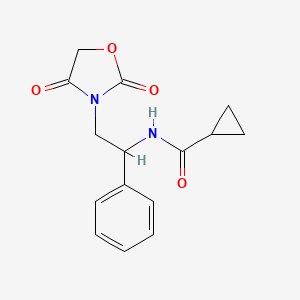
![1-(1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2561559.png)
![(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2561560.png)
![1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone](/img/structure/B2561561.png)
![8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2561565.png)
![1-[4-(6-Chloro-2-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2561567.png)
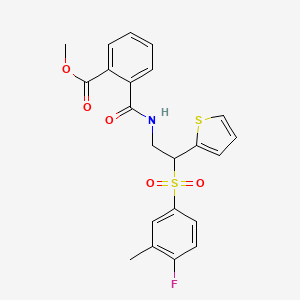
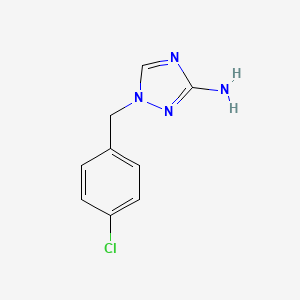
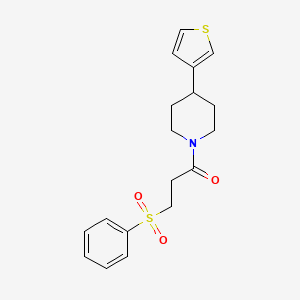
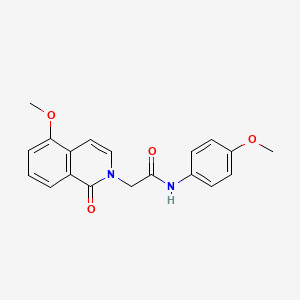
![6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B2561576.png)
